molecular formula C13H10ClIN2O3S B4983782 N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide

N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide

カタログ番号: B4983782
分子量: 436.65 g/mol
InChIキー: XZAQSZVXLYKDOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide, also known as AS-601245, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by a team of researchers at Astex Therapeutics in 2007. Since then, AS-601245 has been the subject of numerous scientific studies, which have shed light on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

作用機序

N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide exerts its effects by inhibiting the activity of a specific enzyme called p38 MAP kinase. This enzyme is involved in the regulation of various cellular processes, including inflammation, cell growth, and apoptosis. By inhibiting the activity of p38 MAP kinase, this compound can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of inflammatory processes. In addition, this compound has been shown to modulate the activity of various signaling pathways, including the NF-κB pathway and the MAP kinase pathway.

実験室実験の利点と制限

One of the main advantages of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide for lab experiments is its specificity for p38 MAP kinase, which allows for targeted inhibition of this enzyme. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.

将来の方向性

There are many potential future directions for research on N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase, which could have even greater therapeutic potential. In addition, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in various diseases.

合成法

The synthesis of N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide involves a multi-step process that begins with the reaction of 2-chloro-5-iodobenzoic acid with thionyl chloride to form 2-chloro-5-iodobenzoyl chloride. This intermediate is then reacted with N-(3-aminosulfonylphenyl)acetamide in the presence of triethylamine to yield this compound. The overall yield of this synthesis is approximately 20%.

科学的研究の応用

N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are dysregulated in cancer cells. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been targeted by this compound, which has been shown to reduce inflammation and improve symptoms in animal models. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

特性

IUPAC Name

2-chloro-5-iodo-N-(3-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIN2O3S/c14-12-5-4-8(15)6-11(12)13(18)17-9-2-1-3-10(7-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAQSZVXLYKDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=C(C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。